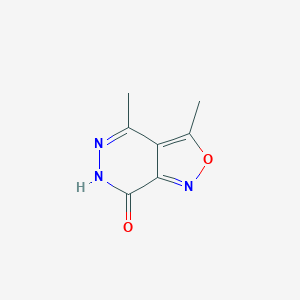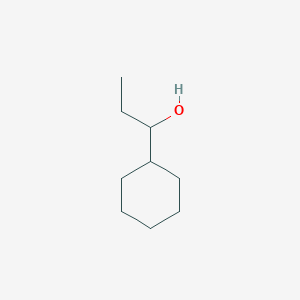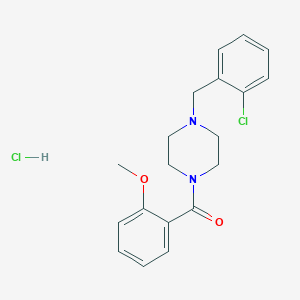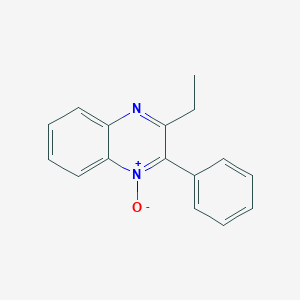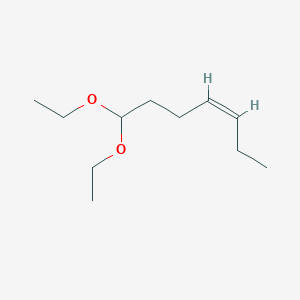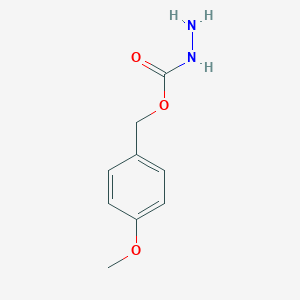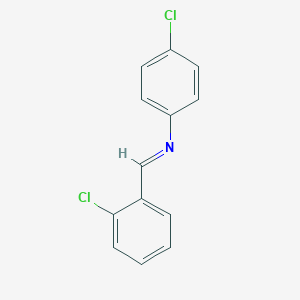
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine, also known as CCMI, is a chemical compound that has been extensively studied for its potential use in scientific research. CCMI belongs to the class of imines and is a derivative of benzene. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is not fully understood. However, it is believed that 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has also been found to have anti-oxidant properties, which could make it useful in the treatment of diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its potency. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to be highly effective at inhibiting the growth and proliferation of cancer cells in vitro. However, one of the main limitations of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. One area of research could be the development of new cancer therapies based on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. Another area of research could be the development of new anti-inflammatory and anti-oxidant therapies based on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine and to identify potential side effects and toxicity concerns.
Synthesemethoden
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been extensively studied for its potential use in scientific research. One of the most promising areas of research for 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its potential use in the treatment of cancer. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
17099-07-9 |
|---|---|
Produktname |
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine |
Molekularformel |
C13H9Cl2N |
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-9H |
InChI-Schlüssel |
PRMCHDFWRMALCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
17099-07-9 |
Synonyme |
p-Chloro-N-(o-chlorobenzylidene)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



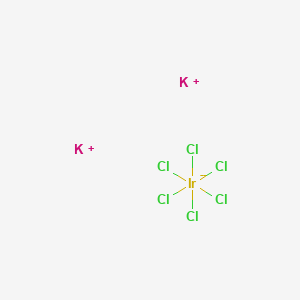
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)


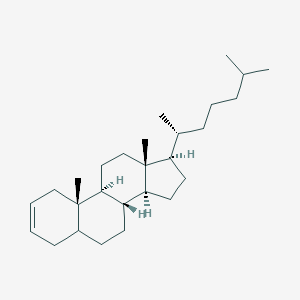
![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
